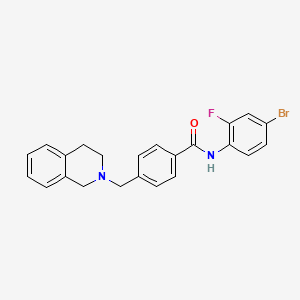

![molecular formula C15H21N5OS2 B4558623 2-[(5-丁基-4H-1,2,4-三唑-3-基)硫代]-N-(4,5,6,7-四氢-1,3-苯并噻唑-2-基)乙酰胺](/img/structure/B4558623.png)

2-[(5-丁基-4H-1,2,4-三唑-3-基)硫代]-N-(4,5,6,7-四氢-1,3-苯并噻唑-2-基)乙酰胺

描述

Synthesis Analysis

The synthesis of compounds containing 1,2,4-triazole and benzothiazole structures often involves multi-step chemical reactions, utilizing various catalysts and reagents to achieve the desired chemical structure. A common approach involves the condensation of appropriately substituted thiadiazoles or oxadiazoles with chloroacetamides or similar functional groups, under catalytic conditions that favor the formation of the target heterocyclic framework (Huicheng Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like the specified acetamide derivative is typically characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These analyses confirm the presence of the target functional groups and the overall molecular architecture. The presence of both 1,2,4-triazole and benzothiazole moieties can significantly influence the electronic distribution and chemical reactivity of the molecule (P. Yu et al., 2014).

Chemical Reactions and Properties

Compounds with the specified structure are likely to engage in chemical reactions typical for 1,2,4-triazoles and benzothiazoles, such as nucleophilic substitution and electrophilic aromatic substitution. The thioether linkage (-S-) connecting the triazole and benzothiazole rings may also impart unique reactivity, facilitating the formation of coordination complexes with metals or undergoing oxidative transformations (K. Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, of such compounds are influenced by their molecular structure. For instance, the introduction of the butyl group and the tetrahydro-benzothiazole moiety could affect the compound's lipophilicity and solubility in organic solvents. The presence of heteroatoms (N, S) and hydrogen bond donors/acceptors within the molecule may also influence its solubility in water or polar solvents (N. Rezki, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely related to the molecular structure. The electron-rich 1,2,4-triazole and benzothiazole rings can engage in various chemical interactions, affecting the compound's reactivity towards electrophiles, nucleophiles, and radicals. Additionally, the acetamide group may participate in hydrogen bonding and other non-covalent interactions, which could influence the compound's behavior in biological systems or as part of supramolecular assemblies (M. Duran et al., 2013).

科学研究应用

抗炎和激酶抑制

苯并噻唑和三唑的新型衍生物已被合成并研究其抗炎活性和 p38α MAP 激酶抑制。这些化合物在体外和体内进行了评估,一些化合物显示出显着的消肿作用和对 p38α MAP 激酶的优异抑制效力,表明在治疗炎症相关疾病中具有潜在应用 (S. Tariq 等人,2018 年)。

抗肿瘤活性

带有不同杂环的苯并噻唑衍生物已被合成并测试其体外对广泛的人类肿瘤细胞系的抗肿瘤活性。其中一些化合物显示出相当大的抗癌活性,突出了它们在癌症治疗中的潜力 (L. Yurttaş 等人,2015 年)。

代谢稳定性改善

对磷酸肌醇 3 激酶 (PI3K)/哺乳动物雷帕霉素靶标 (mTOR) 双重抑制剂的研究导致开发出代谢稳定性得到改善的化合物。这是通过修饰分子的杂环成分来实现的,目的是减少脱乙酰化并增强这些抑制剂的药理特性 (Markian M Stec 等人,2011 年)。

抗菌活性

在超声辐射下合成的苯并噻唑核含三唑对一系列革兰氏阳性、革兰氏阴性细菌和真菌菌株表现出有希望的抗菌活性。研究了这些化合物的构效关系,表明它们作为新型抗菌剂的潜力 (N. Rezki,2016 年)。

属性

IUPAC Name |

2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5OS2/c1-2-3-8-12-17-15(20-19-12)22-9-13(21)18-14-16-10-6-4-5-7-11(10)23-14/h2-9H2,1H3,(H,16,18,21)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTVLXYNRJKKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NN1)SCC(=O)NC2=NC3=C(S2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4558540.png)

![5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4558555.png)

![N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4558589.png)

![2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558596.png)

![3-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4558612.png)

![2,6-dimethyl-4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B4558628.png)

![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4558635.png)

![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4558642.png)

![3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4558650.png)

![4-(4-chloro-2-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4558654.png)